2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxy-2-phenylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-14(11-6-2-1-3-7-11)10-17-15(19)12-8-4-5-9-13(12)16(17)20/h1-9,14,18H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLMFDLMBNOUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C(=O)C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction is often carried out in a solvent such as isopropanol (IPA) and water (H₂O) at reflux conditions, using a catalyst like SiO₂-tpy-Nb to achieve moderate to excellent yields (41–93%) . Another method involves the use of formaldehyde and N-arylpiperazines in tetrahydrofuran (THF) at its boiling point .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of green chemistry principles, such as solventless conditions and environmentally friendly catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The presence of an acidic proton at the 2-position of the imide nitrogen allows for aminomethylation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Aminomethylation reactions typically use formaldehyde and amines under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. It modulates the dopamine receptor D3, which suggests its potential application as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Table 1: Key Physical and Spectral Data of Selected Isoindoline-1,3-dione Derivatives
Key Observations :
- Phenylethyl Derivatives (e.g., 2g, 2h) : These compounds exhibit moderate to high yields (67–92%) and lower melting points (78–142°C), suggesting reduced crystallinity compared to hydroxyalkyl derivatives. The absence of hydroxyl groups likely increases lipophilicity, impacting solubility .
- Hydroxyalkyl Derivatives (e.g., Ev3, Ev15): Lower yields (26–37%) may reflect synthetic challenges in introducing polar hydroxyl groups.
- Aromatic/Imidazole Derivatives (e.g., Compound 16, 17a) : Higher melting points (185–217°C) and distinct IR carbonyl stretches (1704–1783 cm⁻¹) correlate with rigid aromatic systems, which stabilize crystal lattices .
Key Insights :
- Anti-inflammatory Activity: Aminoacetylenic derivatives (ZM2–ZM6) show dose-dependent inhibition of carrageenan-induced edema, suggesting that electron-withdrawing groups (e.g., trifluoromethyl) enhance activity .
- Enzyme Inhibition : Thiazolidine-2,4-dione derivatives (Ev10) demonstrate α-glucosidase inhibition, a key target in diabetes management. Hydrophilic substituents (e.g., hydroxyl) may improve binding to enzyme active sites .
Research Findings and Contradictions
- Contradictions in Synthesis : While phenylethyl derivatives (Ev2) are synthesized efficiently, hydroxyalkyl analogs (Ev3, Ev9) show lower yields, highlighting the trade-off between substituent complexity and synthetic feasibility .
- Biological Potency : Hydroxyalkyl derivatives (e.g., Ev3) are understudied in biological assays compared to aromatic analogs, creating gaps in structure-activity relationship (SAR) data .
Biological Activity
The compound 2-(2-hydroxy-2-phenylethyl)isoindoline-1,3-dione , also known as a derivative of isoindoline-1,3-dione, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHN\O
- Molecular Weight : 241.26 g/mol
- IUPAC Name : this compound
This compound features an isoindoline core structure with a hydroxyl group and a phenethyl side chain, which are believed to contribute to its biological activity.
Biological Activity Overview
Research indicates that isoindoline derivatives exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Studies have shown that derivatives of isoindoline-1,3-dione can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, certain derivatives demonstrated greater COX-2 inhibition compared to standard anti-inflammatory drugs like meloxicam .
- Antioxidant Properties : The compound has been reported to exhibit scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various pathological conditions .
- Neuroprotective Effects : Isoindoline derivatives have shown promise in neuroprotection by inhibiting acetylcholinesterase (AChE), making them potential candidates for treating Alzheimer's disease .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cyclooxygenase enzymes, which are critical in the synthesis of prostaglandins involved in inflammation. The selectivity towards COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
- Oxidative Stress Modulation : By scavenging ROS and RNS, the compound may mitigate oxidative stress-related damage in cells, providing protective effects against various diseases .
- Neurotransmitter Regulation : The inhibition of AChE can enhance acetylcholine levels in the brain, supporting cognitive functions and potentially offering therapeutic benefits in neurodegenerative disorders .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Inhibits COX enzymes | |
| Antioxidant Activity | Scavenges ROS/RNS | |
| Neuroprotection | AChE inhibition |
Case Study: Anti-inflammatory Activity
In a study assessing the anti-inflammatory properties of isoindoline derivatives, this compound was tested for its ability to inhibit COX enzymes. The results indicated that this compound exhibited significant inhibition of COX-2 with an IC50 value comparable to that of established anti-inflammatory drugs. This suggests its potential use in treating inflammatory conditions without the common side effects associated with non-selective NSAIDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
